

Pentoxyverine Citrate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Pentoxyverine citrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of **pentoxyverine citrate**. The information is intended to support research, development, and formulation activities by providing key data and experimental insights into the physicochemical properties of this active pharmaceutical ingredient (API).

Introduction

Pentoxyverine citrate, the citrate salt of pentoxyverine, is a non-opioid antitussive agent.^[1] A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms. This document summarizes publicly available data on these parameters, details relevant experimental methodologies, and outlines the known degradation pathways.

Solubility Characteristics

Pentoxyverine citrate is a white to off-white crystalline powder.^[1] Its solubility is a key factor in determining its dissolution rate and bioavailability.

Qualitative Solubility

General solubility descriptions for **pentoxyverine citrate** are available from various sources. A monograph describes it as being freely soluble in water and ethanol (95%) and very soluble in acetic acid (100), while being practically insoluble in diethyl ether.^[2] Another source states it

dissolves easily in water and chloroform, but not in benzene, diethyl ether, or petroleum ether.

[1]

Quantitative Solubility Data

Quantitative solubility data for **pentoxyverine citrate** in various solvents are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the specific salt form of the API.

Table 1: Quantitative Solubility of **Pentoxyverine Citrate**

Solvent	Temperature (°C)	Solubility	Reference(s)
Water	Not Specified	Freely Soluble	[2]
Water (pH 7.4)	Not Specified	>78.8 µg/mL	
Ethanol (95%)	Not Specified	Freely Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL	[3]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥21.75 mg/mL	
Acetic Acid (100)	Not Specified	Very Soluble	[2]
Chloroform	Not Specified	Easily Soluble	[1]
Diethyl Ether	Not Specified	Practically Insoluble	[2]
Benzene	Not Specified	Insoluble	[1]
Petroleum Ether	Not Specified	Insoluble	[1]

Experimental Protocol for Solubility Determination

A general experimental protocol for determining the equilibrium solubility of an API, which can be adapted for **pentoxyverine citrate**, is the shake-flask method.

Objective: To determine the saturation solubility of **pentoxyverine citrate** in a given solvent at a specified temperature.

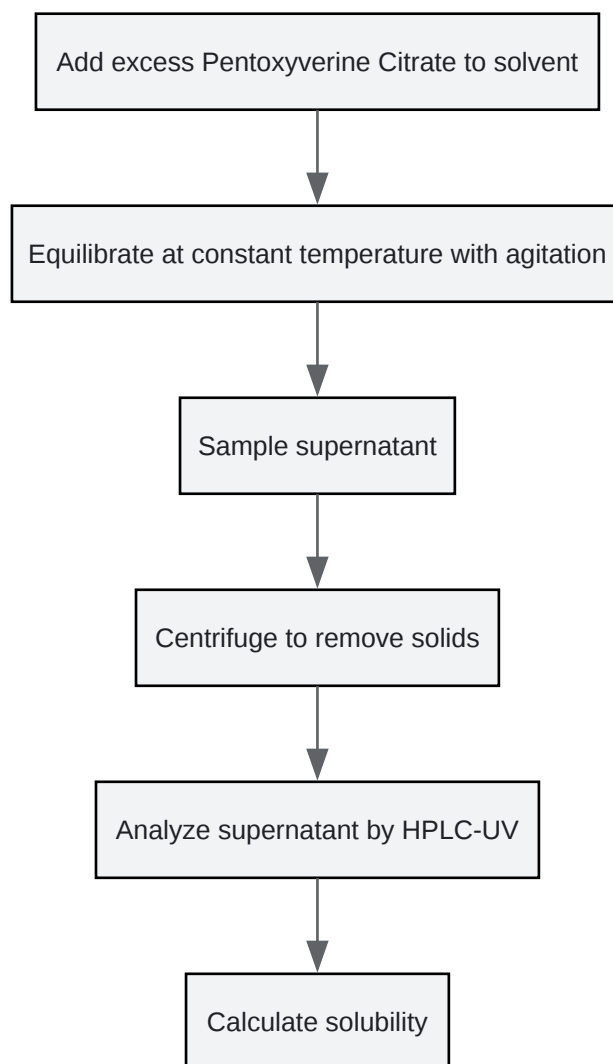
Materials:

- **Pentoxifyverine citrate** powder
- Selected solvent(s)
- Shaking incubator or water bath with agitation
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC-UV or other suitable analytical instrument for quantification

Procedure:

- An excess amount of **pentoxifyverine citrate** is added to a known volume of the solvent in a sealed container.
- The container is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 25°C or 37°C).
- The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.
- The aliquot is centrifuged to remove any undissolved solid particles.
- The concentration of **pentoxifyverine citrate** in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
- The experiment is performed in triplicate to ensure the reliability of the results.

Diagram 1: Experimental Workflow for Solubility Determination



Workflow for Shake-Flask Solubility Assay

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A simplified workflow for determining the equilibrium solubility of **pentoxyverine citrate**.

Stability Characteristics

The stability of **pentoxyverine citrate** is influenced by various environmental factors, including pH, temperature, and the presence of oxidative agents. Understanding its degradation pathways is crucial for formulation development and defining appropriate storage conditions.

pH-Dependent Stability

Pentoxifyverine citrate is most stable at a pH of 5.7.[4] It undergoes hydrolysis under both acidic and basic conditions.

Degradation Kinetics

The degradation of **pentoxifyverine citrate** in aqueous solution follows pseudo-first-order kinetics. A study investigating the pH-rate profile in Britton-Robinson buffer at 70°C provided the following kinetic data:

Table 2: Degradation Rate Constants and Half-lives of **Pentoxifyverine Citrate** at 70°C

pH	Observed Rate Constant (k_{obs} , h^{-1})	Half-life ($t_{1/2}$, h)	Reference
2.0	0.115	6.03	[4]
3.0	0.046	15.07	[4]
4.0	0.018	38.50	[4]
5.0	0.010	69.31	[4]
5.7	0.008	86.64	[4]
6.0	0.011	63.01	[4]
7.0	0.023	30.14	[4]
8.0	0.048	14.44	[4]
9.0	0.102	6.80	[4]
10.0	0.230	3.01	[4]
11.0	0.461	1.50	[4]
12.0	0.921	0.75	[4]

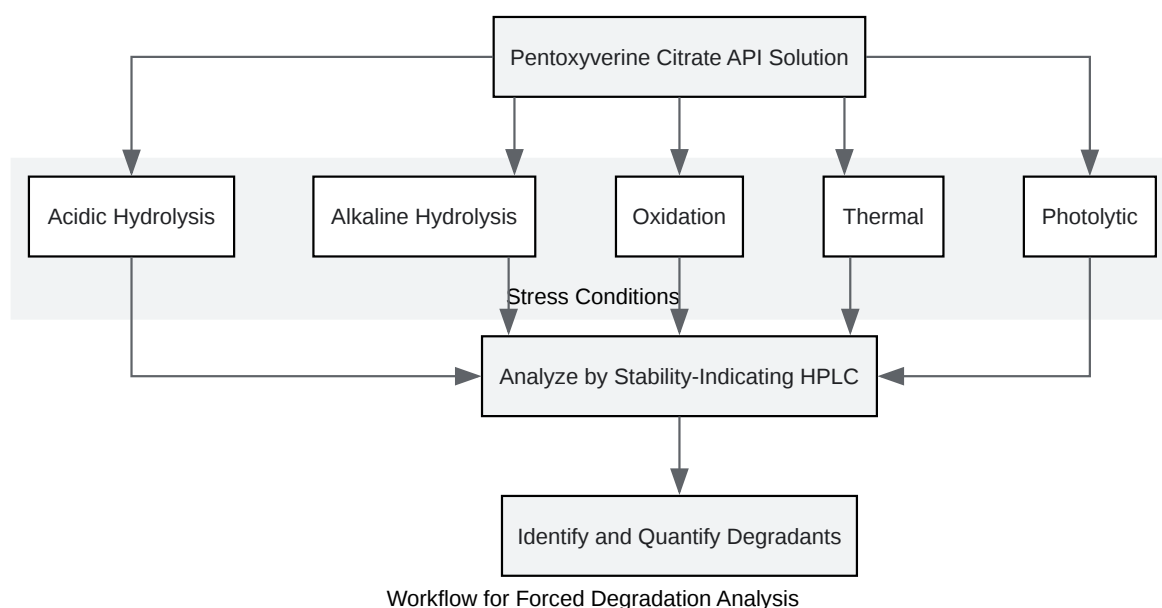
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Experimental Protocols for Forced Degradation:

- Acidic Hydrolysis: A solution of **pentoxyverine citrate** is exposed to acidic conditions (e.g., 1 M HCl) at an elevated temperature (e.g., 100°C) for a specified period (e.g., 1 hour).[4]
- Alkaline Hydrolysis: A solution of **pentoxyverine citrate** is treated with a basic solution (e.g., 0.1 M or 1 M NaOH) at a controlled temperature (e.g., room temperature or 100°C) for a defined duration (e.g., 1-3 hours).[4]
- Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂), to assess its susceptibility to oxidation.
- Thermal Degradation: The solid drug substance is exposed to dry heat to evaluate its thermal stability.
- Photodegradation: The drug substance is exposed to light (UV and/or visible) to determine its photosensitivity.

Diagram 2: General Workflow for Forced Degradation Studies

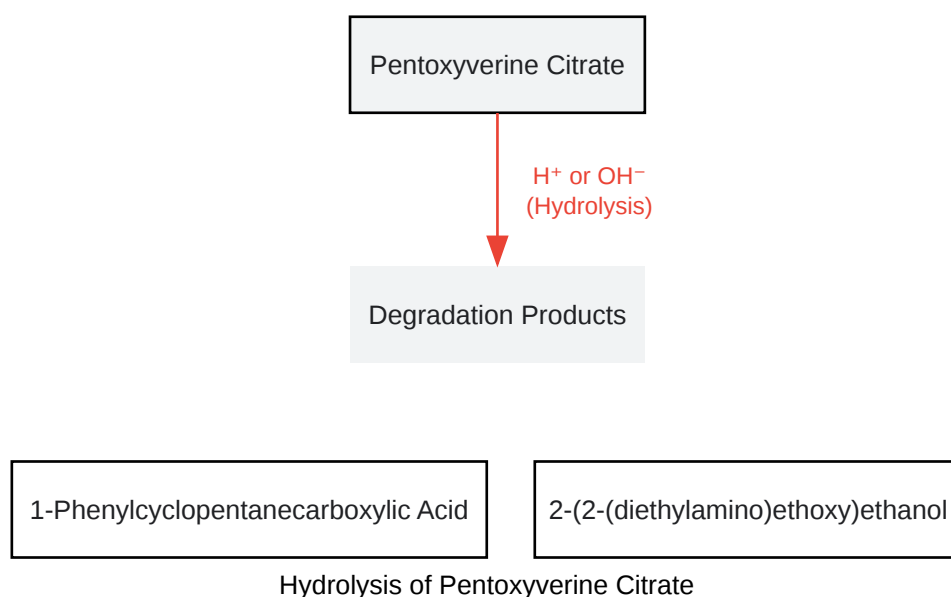
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A generalized workflow for conducting forced degradation studies on **pentoxyverine citrate**.

Degradation Pathways

The primary degradation pathway for **pentoxyverine citrate** is hydrolysis of the ester linkage. This occurs under both acidic and basic conditions, yielding two main degradation products: 1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol.[4]

Diagram 3: Hydrolysis Degradation Pathway of **Pentoxyverine Citrate**



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The hydrolytic cleavage of the ester bond in **pentoxyverine citrate**.

Information regarding the specific degradation products formed under oxidative stress is not extensively detailed in the reviewed literature. Further investigation would be required to fully characterize the oxidative degradation pathway.

Analytical Methodologies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of **pentoxyverine citrate** and its degradation products.

HPLC Method for Stability Testing

A reported stability-indicating HPLC method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and 10 mM sodium dihydrogen phosphate (pH 4) in a 60:40 (v/v) ratio.[4] Detection is typically performed using a UV detector at 230 nm. [4] This method has been shown to effectively separate **pentoxyverine citrate** from its degradation products.

Conclusion

This technical guide consolidates key information on the solubility and stability of **pentoxyverine citrate**. The provided data and experimental protocols offer a valuable resource for scientists and researchers involved in the formulation and development of pharmaceutical products containing this API. A thorough understanding of these physicochemical properties is paramount for ensuring product quality, safety, and efficacy. Further research into the oxidative degradation pathway would provide a more complete stability profile.

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